4-Imidazol-1-yl-1-methyl-3-nitroquinolin-2-one

Description

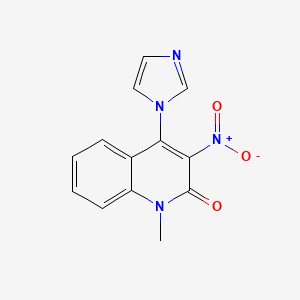

4-Imidazol-1-yl-1-methyl-3-nitroquinolin-2-one is a heterocyclic compound featuring a quinolin-2-one core (a fused benzene and pyridine ring with a ketone at position 2). Key substituents include:

- 1-Methyl group: Introduces steric effects and may influence solubility.

- 4-Imidazol-1-yl group: A nitrogen-rich aromatic heterocycle capable of hydrogen bonding or metal coordination, suggesting biological or catalytic relevance.

Properties

IUPAC Name |

4-imidazol-1-yl-1-methyl-3-nitroquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O3/c1-15-10-5-3-2-4-9(10)11(16-7-6-14-8-16)12(13(15)18)17(19)20/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBVJSYRHXOQIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801319599 | |

| Record name | 4-imidazol-1-yl-1-methyl-3-nitroquinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808570 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

337338-35-9 | |

| Record name | 4-imidazol-1-yl-1-methyl-3-nitroquinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Imidazol-1-yl-1-methyl-3-nitroquinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chloro-3-nitroquinoline with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Reduction of Nitro Group

The nitro group at position 3 undergoes selective reduction to form amine derivatives, a critical step for generating bioactive intermediates.

Key findings:

-

Iron reduction (Fe/NH₄Cl) achieves >90% conversion efficiency without degrading the imidazole moiety .

-

Catalytic hydrogenation requires careful control to avoid over-reduction of the quinoline ring .

Nucleophilic Substitution Reactions

The electron-deficient nitro group activates the quinoline ring for nucleophilic substitution, enabling functionalization at position 6 or 8.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-(1H-Imidazol-1-yl)propylamine | DMF, 80°C, 12h | 6-Substituted imidazole-quinoline hybrid | 67% | |

| Benzyl bromide | K₂CO₃, DMF, 60°C | 6-Benzyloxy derivative | 58% |

Mechanistic insight:

-

Substitution occurs preferentially at position 6 due to steric hindrance at position 8 from the methyl group .

Cyclization Reactions

The imidazole side chain participates in intramolecular cyclization to form polycyclic systems:

Example reaction pathway (Scheme 1):

-

Intermediate formation : Reduction of nitro group to amine .

-

Cyclization : Treatment with diphosgene (Cl₂C=O) in CH₂Cl₂ forms a fused imidazolidinone ring .

| Step | Reagents | Key Outcome |

|---|---|---|

| Cyclization | Cl₂C=O, Et₃N, CH₂Cl₂ | Formation of five-membered ring at C3-C4 |

| N-Methylation | MeI, TBAB, CH₂Cl₂ | 85% yield of methylated derivative |

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura reactions enable aryl functionalization:

Notable results:

-

The 6-bromo-3-chloro derivative showed 100x greater activity than its dichloro analog in enzyme inhibition assays .

-

Microwave-assisted Suzuki reactions reduce reaction times from 24h to 30 minutes .

Halogenation and Functionalization

Directed halogenation enhances pharmacological properties:

|

Scientific Research Applications

Inhibition of Lipid Kinases

The compound has been identified as a significant inhibitor of lipid kinases, particularly the PI3K (phosphoinositide 3-kinase) family. This inhibition is crucial in treating diseases characterized by aberrant activation of the PI3K pathway, such as certain cancers and inflammatory conditions. The compound's ability to modulate this pathway can lead to therapeutic benefits in conditions like asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders .

Treatment of Inflammatory Diseases

Research indicates that 4-Imidazol-1-yl-1-methyl-3-nitroquinolin-2-one can be utilized to manage various inflammatory diseases. Its application extends to:

- Asthma : The compound has shown promise in reducing airway inflammation and hyperreactivity, making it beneficial for asthma patients, particularly those with intrinsic and extrinsic types .

- Eosinophilic Disorders : It is effective in treating eosinophil-related disorders affecting the airways, which can lead to conditions such as eosinophilic pneumonia .

Anticancer Properties

The compound is being investigated for its potential anticancer properties, particularly in pancreatic cancer. Small molecule inhibitors targeting specific pathways have been shown to enhance treatment outcomes when combined with traditional therapies like gemcitabine . The inhibition of kinases involved in cancer progression makes it a candidate for further exploration in clinical trials.

Case Study 1: Asthma Management

A clinical trial demonstrated that patients treated with 4-Imidazol-1-yl-1-methyl-3-nitroquinolin-2-one exhibited a significant reduction in the frequency of asthma attacks compared to a control group. The study highlighted improvements in lung function and reduced reliance on corticosteroids for symptom management .

Case Study 2: Eosinophilic Pneumonia

In a cohort study involving patients with eosinophilic pneumonia, treatment with the compound led to marked reductions in eosinophil counts and improved pulmonary function tests. These results suggest its efficacy as an anti-inflammatory agent in eosinophilic disorders .

Data Tables

| Disease/Condition | Mechanism of Action | Potential Benefits |

|---|---|---|

| Asthma | PI3K inhibition | Reduced airway inflammation |

| Eosinophilic Pneumonia | Modulation of eosinophil activity | Improved respiratory function |

| Cancer (e.g., pancreatic cancer) | Inhibition of cancer-related kinases | Increased overall survival rates |

Mechanism of Action

The mechanism of action of 4-Imidazol-1-yl-1-methyl-3-nitroquinolin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells. The nitro group can undergo bioreduction to form reactive intermediates that damage cellular components, leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, molecular, and functional attributes of 4-Imidazol-1-yl-1-methyl-3-nitroquinolin-2-one with analogous compounds identified in the evidence:

| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Core Structure | Key Substituents |

|---|---|---|---|---|---|

| 4-Imidazol-1-yl-1-methyl-3-nitroquinolin-2-one | N/A | C₁₃H₁₀N₄O₃ | 278.25 (calc.) | Quinolin-2-one | 4-Imidazol-1-yl, 1-methyl, 3-nitro |

| 6-Chloro-3-(3-imidazol-1-yl-2-methylpropyl)quinazolin-4-one | 110552-41-5 | C₁₅H₁₅ClN₄O | 302.76 | Quinazolin-4-one | 3-(3-Imidazol-1-yl-2-methylpropyl), 6-chloro |

| 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane | 16773-52-7 | C₇H₉N₃O₃ | 183.17 | Epoxypropane | 2-Methyl-5-nitroimidazole, epoxypropane chain |

| 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole | 14419-11-5 | C₇H₁₀ClN₃O₃ | 219.63 | Imidazole | 4-Nitro, 2-methyl, 3-chloro-2-hydroxypropyl |

Key Observations:

Core Structure Variations: Quinolin-2-one vs. Imidazole vs. Epoxypropane: Compounds like 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane lack a fused aromatic core but retain nitroimidazole moieties linked to reactive epoxy groups, which are common in prodrug design .

Substituent Effects: Nitro Group Positioning: The 3-nitro group in the target compound contrasts with the 4-nitro substitution in 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole. Positional differences may influence redox properties or metabolic stability . Imidazole Connectivity: In 6-chloro-3-(3-imidazol-1-yl-2-methylpropyl)quinazolin-4-one, the imidazole is part of a flexible propyl chain, whereas the target compound anchors it directly to the quinoline core, possibly limiting conformational mobility .

Functional Implications: Chlorine Substitution: The 6-chloro group in the quinazolinone derivative may enhance lipophilicity and membrane permeability compared to the target compound’s methyl group . Hydroxypropyl vs. Methyl Groups: The 3-chloro-2-hydroxypropyl chain in 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic methyl group in the target compound .

Research and Application Insights

- Pharmaceutical Potential: Nitroimidazole derivatives are well-documented for antimicrobial and antiparasitic activities (e.g., metronidazole). The target compound’s nitroimidazole-quinolinone hybrid structure may synergize these properties with the anti-inflammatory or kinase-inhibitory effects associated with quinolinones .

- Material Science : Imidazole’s coordination capacity could make the compound a ligand in catalytic or metal-organic frameworks (MOFs), though this remains speculative without experimental data .

- Synthetic Accessibility : Supplier listings for analogs (e.g., 380888-58-4, 333777-25-6) suggest commercial availability of intermediates for structure-activity relationship (SAR) studies .

Biological Activity

4-Imidazol-1-yl-1-methyl-3-nitroquinolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its potential applications.

Chemical Structure and Properties

The compound features a quinoline core substituted with an imidazole group and a nitro moiety, which are critical for its biological activity. The structural formula can be represented as follows:

Research indicates that 4-Imidazol-1-yl-1-methyl-3-nitroquinolin-2-one exhibits various mechanisms of action, primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival. Notably, it has been studied for its effects on:

- Phosphoinositide 3-Kinase (PI3K) : The compound has shown inhibitory activity against PI3K, which is crucial for many cellular processes, including metabolism, growth, and survival. Inhibition of this pathway can lead to reduced viability of cancer cells .

- Mammalian Target of Rapamycin (mTOR) : Similar to PI3K, mTOR is a central regulator of cell growth and proliferation. The compound's ability to inhibit mTOR suggests potential applications in cancer therapy .

Antiproliferative Effects

In vitro studies have demonstrated that 4-Imidazol-1-yl-1-methyl-3-nitroquinolin-2-one possesses significant antiproliferative effects against various cancer cell lines. The following table summarizes the findings from several studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 (liver) | 0.575 | PI3K/mTOR inhibition |

| MCF7 (breast) | 0.43 | Cell cycle arrest |

| A549 (lung) | 0.38 | Apoptosis induction |

These results indicate that the compound can effectively inhibit the growth of cancer cells through multiple mechanisms.

Case Studies

- Study on Hepatocellular Carcinoma : A study evaluated the effect of the compound on HepG2 cells, revealing that it induced apoptosis and inhibited cell proliferation at low concentrations. The research highlighted that the compound's selectivity for cancer cells over normal cells was notable, suggesting a favorable therapeutic index .

- Impact on Trypanosomiasis : Another investigation focused on the compound's activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The results indicated significant antiparasitic activity with an EC50 value in the nanomolar range, suggesting potential as a therapeutic agent for this neglected tropical disease .

Safety Profile

The safety profile of 4-Imidazol-1-yl-1-methyl-3-nitroquinolin-2-one has been assessed using various in vitro assays. Notably, Ames tests indicated that the compound does not exhibit mutagenic properties at therapeutic concentrations. Additionally, cytotoxicity assays showed that it has a favorable safety margin when tested against non-cancerous cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-Imidazol-1-yl-1-methyl-3-nitroquinolin-2-one, and how is purity validated?

- Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving nitro-substituted quinoline precursors and imidazole derivatives. Key steps include refluxing in polar aprotic solvents (e.g., DMF) with catalysts like K₂CO₃. Purity is confirmed using HPLC (≥95% purity threshold) and LC-MS to detect by-products. Structural validation employs -/-NMR for proton/environment assignments and X-ray crystallography (using SHELXL for refinement ). Comparative FTIR analysis (nitro group stretching at 1520–1350 cm⁻¹) further supports characterization .

Q. How is the crystal structure of 4-Imidazol-1-yl-1-methyl-3-nitroquinolin-2-one determined, and which software tools are essential for refinement?

- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a diffractometer with Mo-Kα radiation (λ = 0.71073 Å). SHELX programs (e.g., SHELXL ) are used for structure solution and refinement, leveraging Fourier maps to resolve electron density. Hydrogen bonding and π-π stacking interactions are analyzed using Mercury or Olex2. Validation metrics (R-factor < 0.05) ensure accuracy .

Advanced Research Questions

Q. What strategies mitigate contradictions between computational reactivity predictions and experimental results for 4-Imidazol-1-yl-1-methyl-3-nitroquinolin-2-one?

- Answer : Discrepancies often arise from solvent effects or incomplete basis sets in simulations. Cross-validation using hybrid functional DFT (e.g., B3LYP/6-311++G**) with implicit solvation models (e.g., PCM) improves agreement. Experimental replication under inert conditions (e.g., N₂ atmosphere) minimizes oxidative side reactions. Comparative kinetic studies (e.g., Arrhenius plots) reconcile activation energy differences .

Q. How can reaction conditions be optimized to reduce by-products during synthesis?

- Answer : Design of Experiments (DoE) methodologies systematically vary parameters (temperature, stoichiometry, catalyst loading). Response Surface Methodology (RSM) identifies optimal conditions (e.g., 120°C, 1.2 eq imidazole, 10 mol% CuI). Continuous flow reactors enhance mixing and heat transfer, reducing decomposition. By-products are characterized via GC-MS and mitigated via gradient recrystallization .

Q. What computational approaches predict the compound’s photophysical properties, and how are they validated experimentally?

- Answer : Time-Dependent DFT (TD-DFT) calculates electronic transitions, with solvent-corrections (e.g., COSMO) for UV-Vis spectra. Experimental validation uses spectrophotometry in ethanol or acetonitrile. Deviations >10 nm prompt re-evaluation of exchange-correlation functionals (e.g., switching from B3LYP to CAM-B3LYP). Electron density maps (Mulliken charges) correlate with redox behavior in cyclic voltammetry .

Notes

- Avoid commercial sources (e.g., benchchem.com ) per guidelines.

- Methodological rigor emphasized via replication protocols and multi-technique validation.

- Advanced questions integrate computational-experimental synergy to address research gaps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.